

# Bis-PEG12-acetic acid chemical formula and solubility

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *CH2Cooh-peg12-CH2cooh*

Cat. No.: *B12422686*

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## In-Depth Technical Guide: Bis-PEG12-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG12-acetic acid, a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

## Core Properties and Solubility

Bis-PEG12-acetic acid is a polyethylene glycol (PEG) derivative characterized by a 12-unit PEG spacer arm flanked by two terminal carboxylic acid groups. This structure imparts valuable properties for bioconjugation applications. The hydrophilic PEG backbone enhances the solubility of the molecule and its conjugates in aqueous solutions, which can reduce aggregation and improve the pharmacokinetic profile of modified biomolecules.

Chemical and Physical Properties

| Property         | Value                     | Reference |
|------------------|---------------------------|-----------|
| Chemical Formula | C28H54O16                 | [1][2]    |
| Molecular Weight | 646.72 g/mol              |           |
| Appearance       | Off-white to yellow solid |           |
| Purity           | Typically ≥95%            |           |
| CAS Number       | 2667583-09-5              |           |

#### Solubility Data

| Solvent                   | Solubility          | Notes   |
|---------------------------|---------------------|---|
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (77.31 mM) | May require sonication. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.   |
| Aqueous Media             | Soluble             | The hydrophilic PEG spacer increases solubility in aqueous media. Quantitative data is not readily available, but it is expected to have good water solubility. |

## Applications in Bioconjugation and PROTACs

The terminal carboxylic acid groups of Bis-PEG12-acetic acid are reactive towards primary amine groups in the presence of carbodiimide activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a stable amide bond, making Bis-PEG12-acetic acid an effective crosslinker for proteins, peptides, and other amine-containing molecules.

Its utility as a PEG-based PROTAC linker is of significant interest in drug development. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target

protein, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. The PEG linker in molecules like Bis-PEG12-acetic acid connects the target protein binder and the E3 ligase ligand, and its length and composition are critical for the efficacy of the resulting PROTAC.

## Experimental Protocols

### Two-Step EDC/NHS Coupling for Protein Crosslinking

This protocol outlines the general procedure for crosslinking two proteins (Protein A and Protein B) using Bis-PEG12-acetic acid with EDC and NHS chemistry. This two-step method provides greater control over the crosslinking reaction.

#### Materials:

- Bis-PEG12-acetic acid
- Protein A (containing primary amines)
- Protein B (to be crosslinked to Protein A)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
- Desalting column

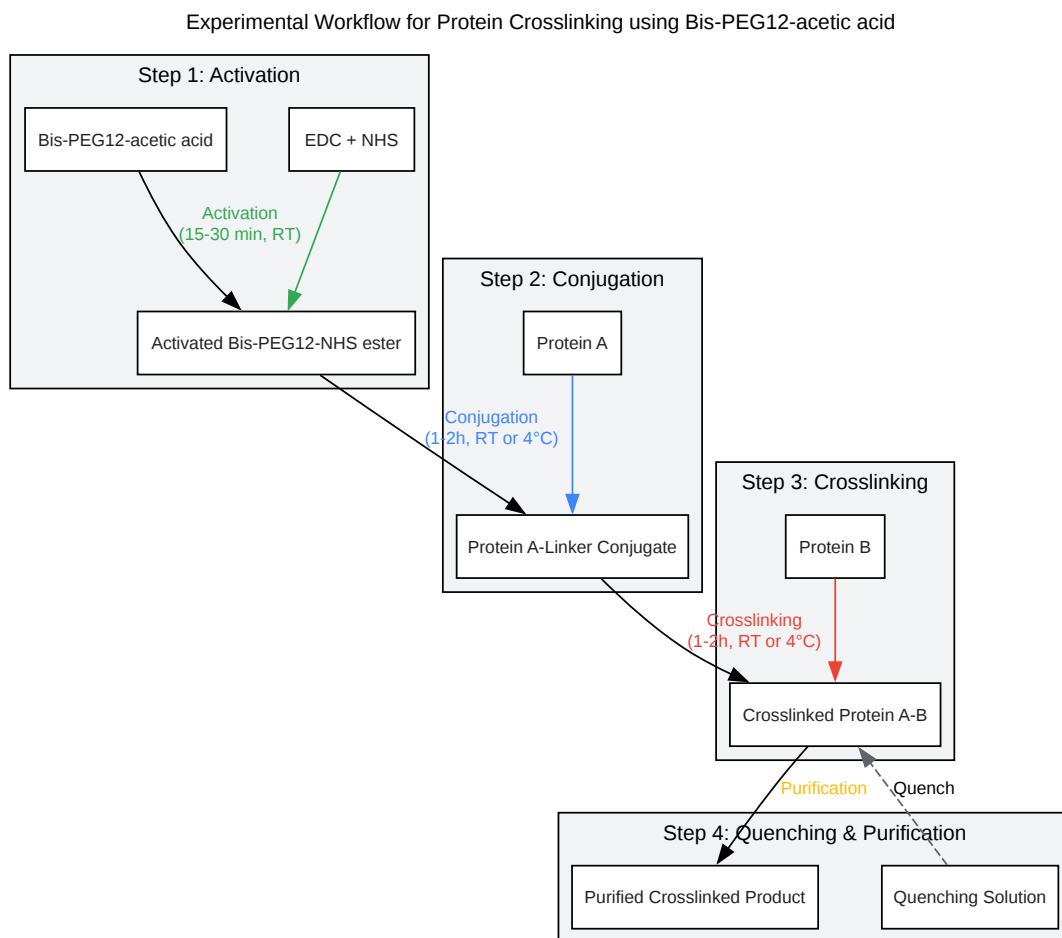
#### Procedure:

- Preparation of Reagents:
  - Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

- Dissolve Bis-PEG12-acetic acid in an appropriate solvent (e.g., DMSO) to create a stock solution.
- Prepare a solution of Protein A in Activation Buffer.
- Activation of Bis-PEG12-acetic acid:
  - To the Bis-PEG12-acetic acid solution, add a molar excess of EDC and NHS (a common starting point is a 2-5 fold molar excess of each over the carboxylic acid groups).
  - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.
- Conjugation to Protein A:
  - Add the activated Bis-PEG12-NHS ester to the Protein A solution. The optimal molar ratio of linker to protein should be determined empirically, but a starting point of 10-20 fold molar excess of the linker is common.
  - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Removal of Excess Linker (Optional but Recommended):
  - To remove unreacted Bis-PEG12-NHS ester and byproducts, pass the reaction mixture through a desalting column equilibrated with Coupling Buffer.
- Crosslinking to Protein B:
  - Add Protein B to the solution containing the Protein A-linker conjugate.
  - Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.
  - Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:

- Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
- Purification of the Crosslinked Product:
  - Purify the final crosslinked conjugate from unreacted proteins and reagents using an appropriate method such as size-exclusion chromatography or affinity chromatography.

## Diagrams



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Caption: A diagram illustrating the two-step experimental workflow for protein crosslinking.

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## References

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- To cite this document: BenchChem. [Bis-PEG12-acetic acid chemical formula and solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422686#bis-peg12-acetic-acid-chemical-formula-and-solubility]

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